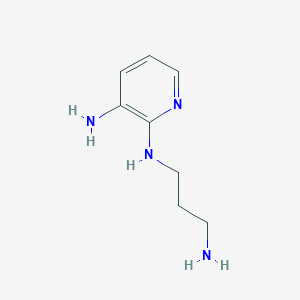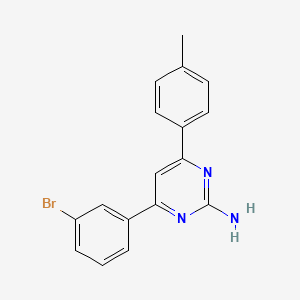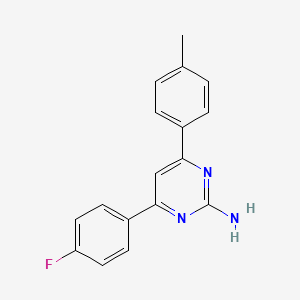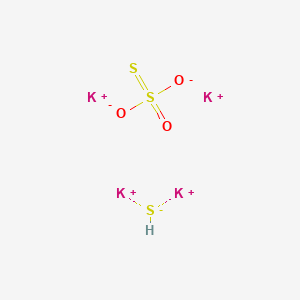
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine;2-(Diphenylphosphino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine and 2-(Diphenylphosphino)benzoic acid are two distinct compounds with unique properties and applications. N-trimethylsilyl-2-trimethylsilyloxy-ethanamine is a silylating agent used in organic synthesis, while 2-(Diphenylphosphino)benzoic acid is a phosphine ligand used in catalysis.
Métodos De Preparación
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
This compound can be synthesized through the silylation of ethanamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent.
2-(Diphenylphosphino)benzoic acid
2-(Diphenylphosphino)benzoic acid is prepared by reacting diphenylphosphine with 2-bromobenzoic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Análisis De Reacciones Químicas
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Oxidation: This compound can undergo oxidation to form silanols.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents: Trimethylsilyl chloride, triflic acid, and various bases.
Major Products: Silanols, substituted ethanamines.
2-(Diphenylphosphino)benzoic acid
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It can coordinate with transition metals to form complexes.
Common Reagents: Palladium catalysts, oxidizing agents.
Major Products: Phosphine oxides, metal-phosphine complexes.
Aplicaciones Científicas De Investigación
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Industry: Utilized in the production of silicone-based materials.
2-(Diphenylphosphino)benzoic acid
Chemistry: Acts as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Used in the synthesis of biologically active metal complexes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in the development of catalytic processes for fine chemical production.
Mecanismo De Acción
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
The compound exerts its effects through the formation of stable silyl ethers, which protect functional groups during chemical reactions. The trimethylsilyl group enhances the volatility and stability of the molecule, making it suitable for various synthetic applications .
2-(Diphenylphosphino)benzoic acid
This compound acts as a ligand, coordinating with metal centers to form complexes that catalyze organic reactions. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating catalytic activity .
Comparación Con Compuestos Similares
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Similar Compounds: Trimethylsilyl chloride, N-trimethylsilyl-2-oxazolidinone.
Uniqueness: Offers a balance of stability and reactivity, making it versatile for various silylation reactions.
2-(Diphenylphosphino)benzoic acid
Similar Compounds: Triphenylphosphine, 2-(Diphenylphosphino)phenol.
Propiedades
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIRXCTUKDWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)
